molecular formula C8H7F3O4S B11503329 Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate

Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate

Cat. No.: B11503329
M. Wt: 256.20 g/mol
InChI Key: WUHQAKSKDRMUCX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate is a chemical compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a thiophene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation, crystallization, and chromatography is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The hydroxyl and methoxy groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)phenoxy-2-thiophenecarboxylate
  • Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group on the thiophene ring, which imparts distinct electronic and steric properties. This makes it more reactive and versatile in various chemical reactions compared to similar compounds without the trifluoromethyl group.

Properties

Molecular Formula

C8H7F3O4S

Molecular Weight

256.20 g/mol

IUPAC Name

methyl 3-hydroxy-5-methoxy-4-(trifluoromethyl)thiophene-2-carboxylate

InChI

InChI=1S/C8H7F3O4S/c1-14-6(13)5-4(12)3(8(9,10)11)7(15-2)16-5/h12H,1-2H3

InChI Key

WUHQAKSKDRMUCX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(S1)C(=O)OC)O)C(F)(F)F

Origin of Product

United States

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